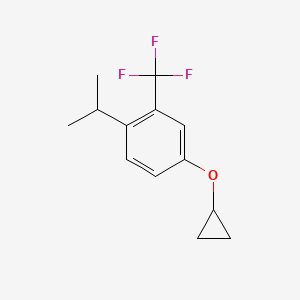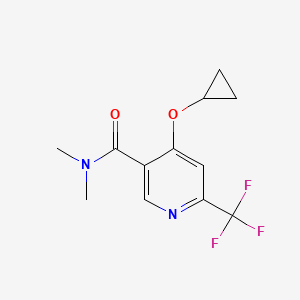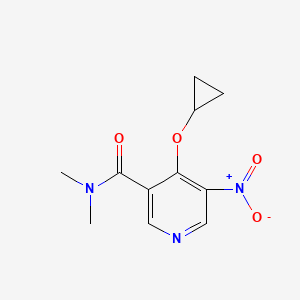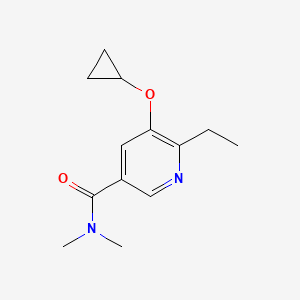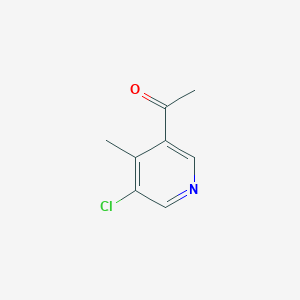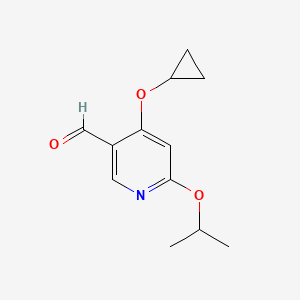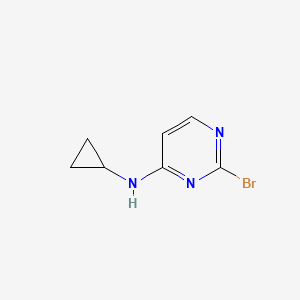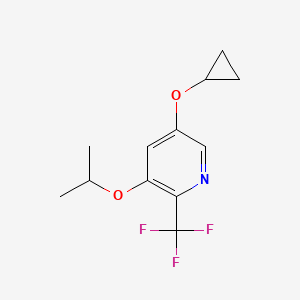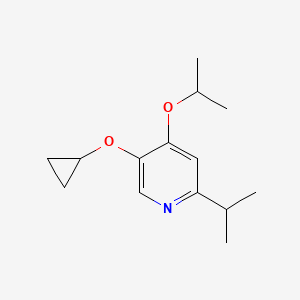
5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is known for its unique structural features, which include cyclopropoxy, isopropoxy, and isopropyl groups attached to a pyridine ring. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and alkylating agents.
Alkylation: The pyridine ring is alkylated using cyclopropyl and isopropyl groups under controlled conditions. This step often requires the use of strong bases and solvents to facilitate the reaction.
Cyclopropoxylation and Isopropoxylation: The introduction of cyclopropoxy and isopropoxy groups is achieved through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing functional groups. Common reagents for these reactions include alkyl halides and nucleophilic bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Alkyl halides, nucleophilic bases, polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: Utilized in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine is unique due to its specific arrangement of functional groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific purposes.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-propan-2-yl-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H21NO2/c1-9(2)12-7-13(16-10(3)4)14(8-15-12)17-11-5-6-11/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
BNPPCICBRSNCCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(C(=C1)OC(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




